molecular formula C16H19FN2O3 B8285488 1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide

1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide

Cat. No. B8285488
M. Wt: 306.33 g/mol
InChI Key: MKDYYKSNFLTCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-piperidine-4-carboxylic acid [2-(4-fluoro-phenyl)-2-oxo-ethyl]amide is a useful research compound. Its molecular formula is C16H19FN2O3 and its molecular weight is 306.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H19FN2O3

Molecular Weight

306.33 g/mol

IUPAC Name

1-acetyl-N-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carboxamide

InChI

InChI=1S/C16H19FN2O3/c1-11(20)19-8-6-13(7-9-19)16(22)18-10-15(21)12-2-4-14(17)5-3-12/h2-5,13H,6-10H2,1H3,(H,18,22)

InChI Key

MKDYYKSNFLTCJK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 22-L flask is added 526.4 g (3.07 mol) of 1-acetylpiperidine-4-carboxylic acid, 8 L of methylene chloride, and 55 mL of DMF. To the resultant heterogeneous suspension is added 508.9 g (3.13 mol) of carbonyl diimidazole in two portions at room temperature. After two hours, 583.5 g (3.07 mol) of 2-Amino-1-(4-fluoro-phenyl)-ethanone hydrochloride (J. Heterocylcic Chem (1987), 24, 297. ) is added and the resultant mixture is allowed to stir overnight. The reaction mixture is extracted with 2 N HCl (3×1 L), saturated sodium bicarbonate solution (3×1 L), brine (1×1 L), dried over sodium sulfate, and filtered. To the filtrate is added toluene and the solution is concentrated in-vacuo to ca. 100 mL and the resultant precipitate is filtered. The solid is dried in-vacuo at 60° C. for 18 h to give 800 g of 1-Acetyl-piperidine-4-carboxylic acid[2-(4-fluoro-phenyl)-2-oxo-ethyl]-amide as an off-white solid.
Quantity
526.4 g
Type
reactant
Reaction Step One
Quantity
8 L
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
508.9 g
Type
reactant
Reaction Step Two
Quantity
583.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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